(S)-1-benzyl-3-methylaminopyrrolidine
Overview
Description
(S)-1-benzyl-3-methylaminopyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a benzyl group attached to the nitrogen atom and a methylamino group at the 3-position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-benzyl-3-methylaminopyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine, benzyl chloride, and methylamine.
Formation of Benzylated Pyrrolidine: Pyrrolidine is reacted with benzyl chloride under basic conditions to form 1-benzylpyrrolidine.
Introduction of Methylamino Group: The benzylated pyrrolidine is then treated with methylamine in the presence of a suitable catalyst to introduce the methylamino group at the 3-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Used to reduce any intermediate compounds.
Chromatographic Purification: Employed to isolate and purify the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-benzyl-3-methylaminopyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylamino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the pyrrolidine ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted benzyl or methylamino groups.
Scientific Research Applications
(S)-1-benzyl-3-methylaminopyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-benzyl-3-methylaminopyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-benzyl-3-methylaminopyrrolidine: The enantiomer of the compound with different stereochemistry.
1-benzyl-3-aminopyrrolidine: Lacks the methyl group at the 3-position.
1-benzyl-3-methylpyrrolidine: Lacks the amino group at the 3-position.
Uniqueness
(S)-1-benzyl-3-methylaminopyrrolidine is unique due to its specific stereochemistry and the presence of both benzyl and methylamino groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(3S)-1-benzyl-N-methylpyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAYAIWNQQWSBK-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439220 | |
Record name | (S)-1-benzyl-3-methylaminopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169749-99-9 | |
Record name | (S)-1-benzyl-3-methylaminopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-1-benzyl-N-methylpyrrolidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.